molecular formula C13H24N4O2 B5372724 N,N-dimethyl-4-(piperidin-1-ylcarbonyl)piperazine-1-carboxamide

N,N-dimethyl-4-(piperidin-1-ylcarbonyl)piperazine-1-carboxamide

Cat. No. B5372724
M. Wt: 268.36 g/mol
InChI Key: KYVVVYQBEFROSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N,N-dimethyl-4-(piperidin-1-ylcarbonyl)piperazine-1-carboxamide involves complex organic reactions. A notable example includes the synthesis of trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide derivatives, demonstrating potent androgen receptor antagonist activities. Such compounds have shown significant antiandrogenic effects in vivo without affecting serum testosterone levels, making them promising for prostate cancer therapy (Kinoyama et al., 2006).

Molecular Structure Analysis

The molecular interaction of similar antagonists with receptors has been studied, revealing the importance of specific conformations for binding and activity. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent CB1 cannabinoid receptor antagonist, demonstrates the significance of conformational analysis for understanding the binding interactions at the molecular level (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of piperazine-1-carboxamide derivatives are influenced by their structure. For example, compounds synthesized for antiallergy activity, such as N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, display selectivity in their reactions, highlighting the influence of the piperazine core on chemical behavior (Walsh et al., 1990).

Physical Properties Analysis

The physical properties, including solubility and stability, of piperazine-1-carboxamide derivatives are critical for their potential applications. The synthesis and investigation of compounds like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were characterized by IR, 1H and 13C NMR, and mass spectral studies, provide insight into the physical characteristics that influence their biological activity and applicability (Rajkumar et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, are fundamental to the therapeutic potential of piperazine-1-carboxamide derivatives. Studies on the mechanistic actions of compounds, for example, 4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide, shed light on how these molecules interact with cellular components to exert their effects, offering a basis for developing new therapeutic agents (Lee et al., 2013).

Future Directions

The future directions in the study of “N,N-dimethyl-4-(piperidin-1-ylcarbonyl)piperazine-1-carboxamide” and similar compounds involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. There is also a need for more research on their potential applications in the pharmaceutical industry, particularly in the design of new drugs .

properties

IUPAC Name

N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2/c1-14(2)12(18)16-8-10-17(11-9-16)13(19)15-6-4-3-5-7-15/h3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVVVYQBEFROSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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